molecular formula C7H5Cl2NO B1301048 2,3-Dichlorobenzamide CAS No. 5980-24-5

2,3-Dichlorobenzamide

Cat. No.: B1301048
CAS No.: 5980-24-5
M. Wt: 190.02 g/mol
InChI Key: KZKYRHRAVGWEAV-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzamide is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzamide where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzamide can be synthesized through the reaction of 2,3-dichlorobenzoyl chloride with ammonia or amines. The reaction typically occurs in a solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to yield the desired benzamide derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzamide derivatives followed by purification processes to ensure high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

    Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines .

Scientific Research Applications

2,3-Dichlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzamide
  • 3,5-Dichlorobenzamide
  • 2,6-Dichlorobenzamide

Comparison: 2,3-Dichlorobenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

2,3-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKYRHRAVGWEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371045
Record name 2,3-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-24-5
Record name 2,3-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,3-Dichlorobenzamide in the synthesis of Lamotrigine, and how does its presence as an impurity impact the drug's quality?

A1: this compound serves as a key starting material in the synthesis of Lamotrigine, an anticonvulsant drug []. Its presence as an impurity, specifically N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide (Impurity 9), was identified during the drug's development []. The presence of impurities like this compound derivatives can impact the drug's purity, stability, and potentially its efficacy. Therefore, monitoring and controlling these impurities during Lamotrigine synthesis is crucial for ensuring drug quality and safety.

Q2: How is this compound utilized in the synthesis of heterocyclic compounds, and what are the potential applications of these compounds?

A2: this compound is reacted with different aromatic aldehydes to form chalcones, which are then used to synthesize 1H-pyrazolines and N-phenyl pyrazolines []. These heterocyclic compounds, including those derived from this compound, are known for their diverse biological activities, including antimicrobial properties []. Further research exploring the structure-activity relationships of these compounds could lead to the development of novel antimicrobial agents.

Q3: Can you elaborate on the analytical techniques employed to identify and characterize this compound and its derivatives as impurities in pharmaceutical products?

A3: Researchers utilize a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify and characterize this compound derivatives []. These techniques provide detailed information about the molecular structure, functional groups, and fragmentation patterns, allowing for unambiguous identification of these compounds as impurities in pharmaceutical products like Lamotrigine. High-performance liquid chromatography (HPLC) is often used to separate and quantify these impurities. []

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